2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid is a complex organic compound with the molecular formula C16H12N2O3S. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid typically involves the reaction of 2-methyl-1,3-benzothiazole with an appropriate benzoic acid derivative. One common method is the condensation reaction between 2-methyl-1,3-benzothiazole-6-amine and a benzoic acid derivative under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
- 2-Methyl-1,3-benzothiazol-6-amine
- 2-[(2-Methyl-1,3-benzothiazol-6-yl)amino]methylene]malononitrile
- 2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)phenyl acetate
Comparison: Compared to its similar compounds, 2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its benzothiazole ring and carboxylic acid functional group make it versatile for various chemical modifications and applications .
Properties
Molecular Formula |
C16H12N2O3S |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O3S/c1-9-17-13-7-6-10(8-14(13)22-9)18-15(19)11-4-2-3-5-12(11)16(20)21/h2-8H,1H3,(H,18,19)(H,20,21) |
InChI Key |
PKFRBIAJTLCNQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.